Home > Products > Screening Compounds P1156 > 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-4092651
CAS Number:
Molecular Formula: C21H25NO6
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

  • Compound Description: Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a well-known calcium channel blocker widely used in treating hypertension and angina. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.
  • Relevance: Nifedipine shares the core 1,4-dihydropyridine ring structure with the target compound. The key structural difference lies in the substituents at the 1- and 4-positions of the dihydropyridine ring. While nifedipine has methyl groups at the 2 and 6 positions, and a 2-nitrophenyl group at the 4-position, the target compound features a tetrahydro-2-furanylmethyl group at the 1-position and a 2-methoxyphenyl group at the 4-position. Despite these differences, both compounds belong to the same chemical class and exhibit calcium channel antagonist activity. []

Nicardipine

  • Compound Description: Nicardipine is another dihydropyridine calcium channel blocker used to treat hypertension and angina. [, ] Similar to nifedipine, it exerts its therapeutic effects by blocking L-type calcium channels.
  • Relevance: Nicardipine, like nifedipine and the target compound, is a member of the 1,4-dihydropyridine class of calcium channel blockers. [] The structural variations lie in the substituents attached to the dihydropyridine core. These subtle modifications contribute to the different pharmacological profiles observed among these related compounds.

Nimodipine

  • Compound Description: Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker with a higher affinity for cerebral blood vessels. [, ] It is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage.
  • Relevance: Nimodipine shares the 1,4-dihydropyridine scaffold with the target compound, dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The presence of different ester substituents at the 3 and 5 positions, as well as variations in the aryl substituent at the 4-position, contribute to their distinct pharmacological properties.

Isradipine

  • Compound Description: Isradipine (isopropyl methyl (+/-)-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker prescribed for hypertension. [] It has a longer duration of action than some other dihydropyridines.
  • Relevance: Isradipine, alongside nifedipine, nicardipine, nimodipine, and the target compound dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, are all classified as 1,4-dihydropyridine calcium channel blockers. [] Their shared core structure and mechanism of action contribute to their similar therapeutic applications.
  • Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its potential in treating pulmonary hypertension. Studies suggest that it may exert its effects by reducing serotonin levels and receptors in pulmonary tissue, inhibiting the production of free radicals, and increasing nitric oxide content in the lungs. [, ]

(S)-(+)-manidipine and (R)-(-)-manidipine

  • Compound Description: (S)-(+)-manidipine and (R)-(-)-manidipine are enantiomers of the dihydropyridine calcium channel blocker manidipine. The (S)-(+)-enantiomer demonstrates significantly higher potency than the (R)-(-)-enantiomer in terms of antihypertensive activity and binding affinity to the dihydropyridine binding site. [, ]
  • Relevance: The development of (S)-(+)-manidipine and (R)-(-)-manidipine highlights the importance of stereochemistry in the pharmacological activity of 1,4-dihydropyridines, a class to which the target compound, dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also belongs. [, ] This example emphasizes that even subtle structural differences, such as the spatial arrangement of atoms around a chiral center, can significantly impact the biological activity of these compounds.
  • Compound Description: NKY-722 is a water-soluble dihydropyridine derivative investigated for its calcium antagonist effects on isolated canine arteries. It exhibits potent vasorelaxant properties, particularly in cerebral arteries, and shows a longer duration of action compared to nicardipine. [, ]
  • Relevance: Both NKY-722 and the target compound, dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belong to the 1,4-dihydropyridine class of calcium channel blockers. [, ] While they share a similar core structure, the variations in the substituents at the 3- and 5-positions contribute to their differing pharmacological profiles, such as their water solubility and duration of action.

8. (±)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)* Compound Description: TC-81 is a calcium antagonist studied for its absorption, distribution, metabolism, and excretion (ADME) properties in rats and dogs. [, ] It exhibits good absorption and is widely distributed in various tissues, with the highest concentration found in the liver. TC-81 also demonstrates placental transfer and secretion into milk. * Relevance: TC-81, like the target compound dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class. [, ] Both compounds share the core dihydropyridine ring system and are structurally related through their variations in substituents at the 4-position of the ring. This structural similarity suggests they might possess comparable mechanisms of action and pharmacological properties.

9. Methyl pentyl 1,4 dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylate (MN9202)* Compound Description: MN9202 is a dihydropyridine derivative investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [, ] It has been shown to reduce blood creatine kinase and lactic dehydrogenase levels, enhance blood pressure recovery, prolong survival time, and improve survival rates in animal models. Additionally, MN9202 has demonstrated beneficial effects on red blood cell (RBC) function by decreasing cytosolic free calcium concentration and inhibiting membrane lipid peroxidation, leading to improved RBC deformability.* Relevance: MN9202 shares the same core 1,4-dihydropyridine structure with the target compound, dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] The primary structural differences lie in the substituents at the 4-position: MN9202 has a 3-nitrophenyl group while the target compound has a 2-methoxyphenyl group. Despite these variations, their shared core structure suggests potential similarities in their modes of action and pharmacological activities.

3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound and its enantiomers exhibit a dual cardioselective effect, acting as partial calcium channel agonists in the heart while simultaneously behaving as smooth muscle-selective calcium channel antagonists. [] The (-)-enantiomer displays a significantly stronger smooth muscle calcium channel antagonist activity compared to the (+)-enantiomer. Interestingly, the (+)-enantiomer shows a more pronounced positive inotropic effect on the guinea pig left atrium.
  • Relevance: This compound and its enantiomers, along with the target compound dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, are classified as 1,4-dihydropyridines. [] The primary structural difference lies in the substituents on the dihydropyridine ring. This example illustrates how structural modifications within this class can fine-tune the pharmacological properties, leading to compounds with varying degrees of calcium channel agonism and antagonism in different tissues.

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester)

  • Compound Description: The Hantzsch ester is a versatile reagent widely employed in organic synthesis as a source of hydride ions. [] It is frequently utilized in reduction reactions, particularly in the preparation of various heterocyclic compounds.
  • Relevance: The Hantzsch ester serves as a crucial building block for synthesizing a wide range of 1,4-dihydropyridines, including the target compound dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] It highlights the importance of this core structure in developing new drugs and exploring their potential therapeutic applications.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds represents a group of 1,4-dihydropyridines where a pyridinyl substituent replaces the nitrophenyl group commonly found in traditional calcium channel blockers. [] These compounds exhibit calcium channel antagonist activity, with varying potency depending on the position of the nitrogen atom in the pyridinyl ring and the size of the alkyl ester substituents.
  • Relevance: The presence of a pyridinyl substituent in these compounds instead of the typical nitrophenyl group in drugs like nifedipine highlights the possibility of substituting the phenyl ring in the target compound, dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, with a pyridine ring without losing the calcium channel antagonist activity. [] This opens up avenues for further structural modifications and exploration of their impact on pharmacological properties.

Alkyl 1,4-dihydro-2,6-dimethyl-4-nitrobenzyl thioimidazolyl-3,5-pyridinedicarboxylates

  • Compound Description: This group of compounds represents another variation on the 1,4-dihydropyridine scaffold where the nitrophenyl group is replaced, this time with a 1-methyl 2-(p-nitrobenzyl)thio-5-imidazolyl substituent. [] The calcium channel antagonist activity of these compounds is influenced by the size and lipophilicity of the alkyl ester substituents at the 3- and 5-positions.
  • Relevance: This series of compounds, along with the target compound dimethyl 4-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, exemplifies the diverse structural modifications possible within the 1,4-dihydropyridine class. [] These modifications can significantly influence the pharmacological properties, such as potency and selectivity, making them valuable tools in drug discovery and development for various therapeutic targets.

Properties

Product Name

3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C21H25NO6/c1-25-18-9-5-4-8-15(18)19-16(20(23)26-2)12-22(11-14-7-6-10-28-14)13-17(19)21(24)27-3/h4-5,8-9,12-14,19H,6-7,10-11H2,1-3H3

InChI Key

SXRTYRGGUFASBR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.